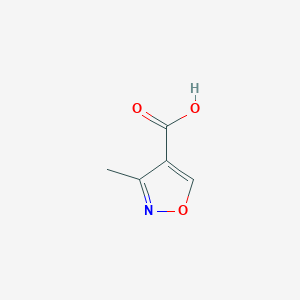

3-Methylisoxazole-4-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLSBWHFPXDRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404622 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17153-20-7 | |

| Record name | 3-Methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Methylisoxazole 4 Carboxylic Acid and Its Derivatives

De Novo Synthesis Approaches to the 3-Methylisoxazole-4-carboxylic Acid Scaffold

The foundational structure of this compound is assembled through various cyclization strategies, often involving the formation of the isoxazole (B147169) ring from acyclic precursors.

Cyclization Reactions Utilizing Appropriate Precursors for Isoxazole Ring Formation

A common and effective method for constructing the isoxazole ring is through the condensation of a hydroxamoyl chloride with an alkyl acylacetate. google.com This approach allows for the formation of alkyl 3,5-disubstituted-isoxazole-4-carboxylates, which can then be hydrolyzed to the desired carboxylic acid. For instance, the condensation of a hydroxamoyl chloride with methyl acetoacetate in the presence of a trialkylamine yields the corresponding methyl 3-substituted-5-methylisoxazole-4-carboxylate. google.com

Another versatile strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org This method provides a pathway to 3,5-disubstituted 4-halo(seleno)isoxazoles under mild reaction conditions, which can be further modified. organic-chemistry.org The process typically involves the reaction of the oxime with an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). organic-chemistry.org

| Precursors | Reagents | Product | Reference |

| Hydroxamoyl chloride, Alkyl acylacetate | Trialkylamine | Alkyl 3,5-disubstituted-isoxazole-4-carboxylate | google.com |

| 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂, or PhSeBr | 3,5-Disubstituted 4-halo(seleno)isoxazole | organic-chemistry.org |

Strategies Involving 3-Methyl-4-nitroisoxazole and Related Intermediates

Nitro-substituted isoxazoles serve as valuable intermediates in the synthesis of various derivatives. For example, 3,5-dimethyl-4-nitroisoxazole can undergo aldol condensation with aromatic aldehydes, followed by a Michael addition, to produce 3,4,5-trisubstituted isoxazoles. researchgate.net While not a direct synthesis of the carboxylic acid, this demonstrates the utility of nitroisoxazoles in building complexity on the isoxazole core.

Furthermore, the reduction of a nitro group to an amino group is a key transformation. For instance, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate can be reduced using iron powder in acetic acid and water to yield methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.gov This amino-isoxazole can then potentially be further modified to introduce the desired carboxylic acid functionality at the 4-position.

Synthesis of 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid (AMIA) via Multi-step Procedures

A well-established multi-step synthesis for 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid (AMIA) has been reported, highlighting a practical route to this important derivative. mdpi.com The synthesis commences with the preparation of ethyl 2-cyano-3-ethoxybut-2-enoate from triethyl orthoacetate and ethyl cyanoacetate. mdpi.com This intermediate is then cyclized with hydroxylamine in the presence of sodium ethoxide to form ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. mdpi.com The final step involves the hydrolysis of the ester to the carboxylic acid using a sodium hydroxide solution followed by acidification. mdpi.com

| Step | Starting Materials | Reagents | Intermediate/Product |

| 1 | Triethyl orthoacetate, Ethyl cyanoacetate | DMAP (catalyst) | Ethyl 2-cyano-3-ethoxybut-2-enoate |

| 2 | Ethyl 2-cyano-3-ethoxybut-2-enoate | NH₂OH∙HCl, EtONa | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate |

| 3 | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | NaOH, HCl | 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) |

Functionalization and Derivatization Strategies of this compound

Once the this compound scaffold is obtained, it can be further modified at the carboxylic acid group or the isoxazole ring itself to generate a diverse range of derivatives.

Carboxylic Acid Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid functional group is a versatile handle for derivatization.

Esterification: A common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For example, reacting this compound with an excess of methanol and a catalytic amount of sulfuric acid would yield methyl 3-methylisoxazole-4-carboxylate.

Amidation: Amides of this compound can be prepared through several routes. One approach involves the activation of the carboxylic acid. For instance, 5-methylisoxazole-4-carboxylic acid can be converted to its more reactive acyl chloride derivative, 5-methylisoxazole-4-carbonyl chloride, by treatment with thionyl chloride. google.com This acyl chloride can then be reacted with an appropriate amine to form the corresponding amide. google.com Direct amidation of carboxylic acids can also be achieved using coupling agents. lookchemmall.comlibretexts.org For example, various coupling agents can facilitate the formation of an amide bond between a carboxylic acid and an amine under mild conditions. lookchemmall.com

| Transformation | Reagents | Product Type |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation (via acyl chloride) | 1. Thionyl chloride (SOCl₂) 2. Amine | Amide |

| Amidation (direct) | Amine, Coupling agent | Amide |

Substitutions on the Isoxazole Ring System (e.g., at C-4, C-5)

Modifications can also be made directly to the isoxazole ring, although this can be more challenging than derivatizing the carboxylic acid.

Substitution at C-4: As mentioned earlier, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes can introduce a halogen or a selenium group at the C-4 position. organic-chemistry.org These groups can then potentially be displaced or used in cross-coupling reactions to introduce further diversity. Additionally, modifications at the 4-position of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to lead to compounds with interesting biological activities. nih.gov For instance, the synthesis of phenylamides at this position has been described. nih.gov

Substitution at C-5: While the primary focus is on this compound, it is noteworthy that substitutions at the C-5 position are also synthetically accessible. For example, the synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic acid provides a handle for further reactions at the C-4 position through its formyl group. The formyl group can undergo oxidation to a carboxylic acid or reduction to a hydroxymethyl group.

Multicomponent Reaction (MCR) Applications in Derivative Synthesis, Including Passerini Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for generating molecular diversity. researchgate.net For the derivatization of this compound, isocyanide-based MCRs such as the Passerini and Ugi reactions are particularly relevant. walisongo.ac.idnih.govorganic-chemistry.org These reactions are prized in combinatorial chemistry for their ability to rapidly produce large libraries of compounds from simple starting materials. walisongo.ac.id

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganicreactions.orgorganic-chemistry.org In this context, this compound serves as the carboxylic acid component, providing the core isoxazole scaffold to the final product. The reaction is typically conducted in aprotic solvents and proceeds through a proposed cyclic transition state, making it a powerful tool for creating ester and amide functionalities in a single step. wikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary or secondary amine in addition to the aldehyde, isocyanide, and carboxylic acid. nih.govwikipedia.orgresearchgate.net This reaction produces an α-acylamino amide, effectively creating a peptide-like structure. organic-chemistry.orgnih.gov The use of this compound in a Ugi reaction allows for the introduction of four points of diversity, leading to complex molecules with a wide range of potential functionalities and applications.

The table below illustrates the application of these MCRs for generating derivatives of this compound.

| Reaction | Reactants | Product Class |

| Passerini Reaction | This compound, Aldehyde/Ketone (R¹COR²), Isocyanide (R³NC) | α-Acyloxy carboxamides |

| Ugi Reaction | This compound, Aldehyde/Ketone (R¹COR²), Amine (R³NH₂), Isocyanide (R⁴NC) | α-Acylamino amides |

Coupling Reactions with Transition Metal Catalysis for Aryl/Heteroaryl Substitution

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic cores like isoxazole. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly effective for introducing aryl or heteroaryl substituents onto the isoxazole ring, often starting from a halogenated precursor. nih.govnih.gov

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. researchgate.netlibretexts.org For the synthesis of substituted this compound derivatives, a common strategy involves the coupling of a halo-isoxazole (e.g., a 5-bromo-3-methylisoxazole-4-carboxylate) with various aryl or heteroaryl boronic acids. researchgate.net This method offers high functional group tolerance and generally proceeds with good to excellent yields.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. mdpi.com This reaction can be used to introduce vinyl groups or to further functionalize the isoxazole scaffold. While direct C-H functionalization of the isoxazole ring is an emerging area, coupling reactions starting from pre-functionalized halo-isoxazoles remain a robust and widely used method. researchgate.netnih.gov

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of a 5-bromo-3-methylisoxazole derivative.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base | Solvent | Product Type |

| Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate |

| Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | Ethyl 3-methyl-5-(thiophen-2-yl)isoxazole-4-carboxylate |

| Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | Ethyl 5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylate |

Green Chemistry Approaches and Sustainable Synthesis of this compound Analogs

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally benign methods for the synthesis of isoxazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this domain. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and minimizing the formation of byproducts. abap.co.in This technique has been successfully applied to the synthesis of various isoxazole derivatives, including condensations and cyclization reactions. tsijournals.comzenodo.orgnih.gov The rapid and uniform heating provided by microwaves often leads to cleaner reactions compared to conventional heating methods. abap.co.in

Ultrasonic irradiation is another green technique that accelerates chemical reactions through the phenomenon of acoustic cavitation. mdpi.compreprints.orgresearchgate.net Sonochemistry has been employed for the efficient synthesis of isoxazoles and related heterocycles, facilitating cyclizations, cross-couplings, and multicomponent reactions under milder conditions and often in greener solvents like water. nih.govmdpi.comnih.gov The use of ultrasound can enhance reaction rates, improve yields, and reduce energy consumption. mdpi.comnih.gov

Furthermore, the exploration of green catalysts and solvents is a key aspect of sustainable isoxazole synthesis. Researchers have reported one-pot, three-component syntheses of isoxazole derivatives using natural catalysts derived from fruit juices, such as those from Cocos nucifera (coconut), Solanum lycopersicum (tomato), and Citrus limetta (sweet lime). researchgate.netnih.govresearchgate.netscispace.com These methods offer an eco-friendly, cost-effective, and simple alternative to traditional catalytic systems, often proceeding at room temperature with high yields and without the need for chromatographic purification. researchgate.netscispace.com

The table below highlights the advantages of these green synthetic methodologies.

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer byproducts. abap.co.in | Condensation of β-dicarbonyl compounds with hydroxylamine. zenodo.org |

| Ultrasonic Irradiation | Accelerated reaction rates, milder conditions, improved energy efficiency. mdpi.comresearchgate.net | One-pot Mannich-type reactions for isoxazole derivatives. mdpi.com |

| Green Catalysts (e.g., Fruit Juices) | Eco-friendly, cost-effective, simple work-up, mild reaction conditions. nih.govscispace.com | Three-component synthesis of substituted isoxazoles. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methylisoxazole 4 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Methylisoxazole-4-carboxylic acid, offering insights into the chemical environment of each atom.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound. In ¹H NMR, the chemical shifts of the protons provide information about their electronic environment. For instance, the proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The methyl group protons will resonate at a characteristic upfield position, and the proton on the isoxazole (B147169) ring will have a specific chemical shift indicative of its position on the heterocyclic ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carboxyl carbon is characteristically observed in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org The carbons of the isoxazole ring and the methyl group will also exhibit distinct chemical shifts, allowing for the complete assignment of the carbon framework.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Carboxylic Acid (COOH) | Carboxyl Carbon (C=O) |

| Isoxazole Ring Proton | Isoxazole Ring Carbons |

| Methyl Group (CH₃) | Methyl Carbon (CH₃) |

Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry

To further elucidate the molecular structure and confirm connectivity, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal scalar couplings between protons, confirming the proximity of the methyl group to the isoxazole ring proton. An HSQC experiment correlates the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. For more complex derivatives or to determine through-space interactions, Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. bldpharm.com Electron ionization (EI) and electrospray ionization (ESI) are common methods used. The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the compound.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). miamioh.edu Analysis of these fragments helps to confirm the presence of the carboxylic acid and the isoxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. researchgate.net

Key characteristic IR absorptions for this compound include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. libretexts.orgvscht.czorgchemboulder.com

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically appearing between 1710 and 1760 cm⁻¹. libretexts.org

C-O stretching and O-H bending vibrations, which also appear in the fingerprint region of the spectrum. orgchemboulder.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1710-1760 |

| C-O | 1210-1320 |

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. bldpharm.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid, can effectively separate the compound from impurities. sielc.comsielc.com

For more comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities and byproducts. bldpharm.com Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening and quality control. sielc.comsielc.com These techniques are crucial for ensuring the quality and purity of this compound for its intended applications.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Reactivity of the Carboxylic Acid Moiety.fishersci.comthermofisher.com

The carboxylic acid group in 3-Methylisoxazole-4-carboxylic acid is a key site for various chemical transformations, including decarboxylation, esterification, and amidation.

Decarboxylation Pathways and Mechanisms.thermofisher.com

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO2). libretexts.org This process can be initiated by heating the carboxylic acid, particularly if a mechanism for electron redistribution is available to stabilize the transition state. libretexts.orgmasterorganicchemistry.com For some carboxylic acids, this reaction can occur spontaneously at room temperature, while for others it requires mild heating, typically between 50 and 150°C. youtube.com

The mechanism of decarboxylation often involves a cyclic, concerted transition state, especially in β-keto acids, where the carbonyl group at the β-position participates in the reaction. masterorganicchemistry.com This process results in an enol intermediate that subsequently tautomerizes to the more stable keto form. masterorganicchemistry.com It is important to view decarboxylation as a type of 1,2-elimination reaction rather than treating CO2 as a simple leaving group. masterorganicchemistry.com The reaction can proceed under both acidic and basic conditions. youtube.com

In basic conditions, the carboxylic acid is first deprotonated to form a carboxylate ion. The CO2 can then be eliminated, leaving a carbanion (R-). youtube.com Under acidic conditions, the mechanism involves a pericyclic reaction with a cyclic transition state, leading to the formation of an enol and CO2, followed by tautomerization. youtube.com

Esterification and Amidation Reaction Mechanisms.thermofisher.commasterorganicchemistry.com

Esterification:

Esterification of this compound can be achieved through several methods. The Fischer esterification is a common acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water, a good leaving group, is eliminated, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. masterorganicchemistry.com

This entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Alternatively, esterification can be accomplished by first converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org

Amidation:

Direct conversion of carboxylic acids to amides by reaction with an amine is often difficult because amines are basic and tend to deprotonate the carboxylic acid, forming a highly unreactive carboxylate. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.org The mechanism with DCC involves:

The carboxylic acid's hydroxyl group is activated by DCC, making it a better leaving group. libretexts.org

The amine then attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org

The DCC-activated oxygen is eliminated as dicyclohexylurea, a stable byproduct, resulting in the formation of the amide. libretexts.org

Another effective method for preparing amides from carboxylic acids is to first convert the carboxylic acid into a more reactive acyl chloride by treating it with thionyl chloride (SOCl2). libretexts.orggoogle.com The resulting acid chloride readily reacts with an amine to form the amide. google.com

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring.fishersci.comthermofisher.comrsc.org

The isoxazole ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being a key aspect of these transformations.

Regioselectivity in Substitution Reactions

The directing effects of the substituents on the isoxazole ring play a crucial role in determining the position of substitution. In the case of methyl-substituted oxazole-carboxylic acids, deprotonation with a strong base like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) can lead to regioselective reactions. For instance, in related thiazole (B1198619) systems, deprotonation occurs specifically at the methyl group at the 2-position. rsc.org Similar regioselectivity can be anticipated for isoxazole derivatives, influenced by the electronic nature and position of the existing substituents.

Lithiation and Subsequent Reactions at the 4-Position.rsc.org

Lithiation, the process of replacing a hydrogen atom with a lithium atom, is a powerful tool for creating a nucleophilic center on an aromatic ring. In the context of substituted oxazoles and thiazoles, lithiation is often directed by existing functional groups. rsc.org For example, a carboxylic acid group can direct lithiation to the ortho position. researchgate.net In the case of this compound, the carboxylic acid at the 4-position makes this site less susceptible to further electrophilic attack and directs reactions to other positions. However, lithiation at a methyl group, for instance, can create a dianion that can then react with various electrophiles. rsc.org

Studies on related methyl-substituted thiazole- and oxazole-carboxylic acids have shown that deprotonation with strong bases can occur regioselectively at a methyl group, allowing for the subsequent introduction of electrophiles at that site. rsc.org This methodology provides a general route for the elaboration of trisubstituted azoles. rsc.org

Redox Reactions Involving Isoxazole Ring Substituents.fishersci.com

The substituents on the isoxazole ring can participate in redox reactions. For example, a carboxylic acid can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of this transformation. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, with two hydride ions being added to the carbonyl carbon. libretexts.org The intermediate aldehyde is typically not isolated as it is more reactive than the starting carboxylic acid and is further reduced to the alcohol. libretexts.org

Ring-Opening and Rearrangement Mechanisms (e.g., Isoxazole-Azirine-Isoxazole Isomerization)

The isoxazole ring can undergo fascinating rearrangement reactions, providing pathways to other heterocyclic structures or isomerized isoxazoles. A notable example is the isomerization that proceeds through a transient azirine intermediate.

A domino isoxazole-azirine-isoxazole isomerization has been reported for the synthesis of isoxazole-4-carboxylic acid derivatives. nih.govacs.org This reaction involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. acs.orgacs.org

The proposed mechanism, supported by DFT calculations, involves the following key steps:

Initial Isomerization: The starting 4-acyl-5-methoxyisoxazole undergoes an initial isomerization to form a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine. nih.govacs.org This step can be isolated under milder catalytic conditions (e.g., MeCN, 50 °C). acs.org

Azirine Intermediate: The 2H-azirine, a strained three-membered ring, is a key intermediate in this transformation. nih.gov These intermediates are generally stable enough to be isolated under specific conditions but will readily rearrange further. acs.org

Second Isomerization: Under more forcing catalytic conditions (e.g., dioxane, 105 °C), the azirine intermediate isomerizes quantitatively into the more thermodynamically stable isoxazole-4-carboxylate product. nih.govacs.org

This controlled isomerization provides a high-yielding and operationally simple methodology for accessing isoxazole-4-carboxylic esters and amides, which are valuable synthetic precursors. acs.org The reaction outcome is highly dependent on the reaction conditions and the substituents on the isoxazole core. nih.govacs.org For example, under non-catalytic thermolysis at higher temperatures (e.g., o-dichlorobenzene, 170 °C), the azirine intermediate can isomerize into oxazole (B20620) derivatives instead. acs.org

Table 2: Conditions for Isoxazole-Azirine-Isoxazole Isomerization

| Starting Material | Catalyst/Conditions | Intermediate | Product | Yield | Reference |

| 4-Acyl-5-methoxyisoxazole | FeCl₂·4H₂O, MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | 90% | acs.org |

| 4-Acyl-5-methoxyisoxazoles | FeCl₂·4H₂O, Dioxane, 105 °C | Transient Azirine | Isoxazole-4-carboxylic esters/amides | Good | nih.govacs.org |

| Isolated 2H-Azirines | Non-catalytic, o-dichlorobenzene, 170 °C | - | Oxazole derivatives | Quantitative | acs.org |

This rearrangement highlights the synthetic utility of the isoxazole ring, not just as a stable core, but also as a reactive template that can be manipulated to generate structural diversity. nih.govresearchgate.net

Computational and Theoretical Investigations of 3 Methylisoxazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels. From this, a wealth of information about the molecule's stability, reactivity, and spectroscopic characteristics can be derived. Such calculations are crucial for predicting how 3-Methylisoxazole-4-carboxylic acid might behave in chemical reactions and biological systems.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Once the geometry is optimized, DFT is used to analyze the electron distribution. This includes generating molecular electrostatic potential (MEP) maps, which visualize regions of positive and negative charge on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Table 1: Example of Predicted Geometric Parameters for this compound using DFT (Note: The following table is a representative example of data that would be generated from DFT calculations. Specific values for this compound are not available in the searched literature.)

| Parameter | Value |

|---|---|

| Bond Length (N-O) | Data not available |

| Bond Length (C=O) | Data not available |

| Bond Angle (O-C-C) | Data not available |

| Dihedral Angle (C-C-C=O) | Data not available |

Table 2: Example of Predicted Electronic Properties for this compound using DFT (Note: The following table is a representative example of data that would be generated from DFT calculations. Specific values for this compound are not available in the searched literature.)

| Property | Value |

|---|---|

| Energy of HOMO (eV) | Data not available |

| Energy of LUMO (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Stability

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of this compound, both in isolation and when interacting with other molecules, such as a biological receptor.

A key application of MD is conformational analysis. Molecules are not static; they are flexible and can adopt various shapes or conformations. MD simulations can explore the potential energy surface of this compound, identifying its low-energy, preferred conformations in different environments (e.g., in a vacuum or in water).

When studying drug-like molecules, MD simulations are essential for assessing the stability of a ligand-receptor complex. researchgate.net After a potential binding pose is predicted by molecular docking, an MD simulation is run to see if the ligand remains stably bound within the receptor's active site. aub.edu.lb Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable, low RMSD value over the course of the simulation (typically nanoseconds to microseconds) suggests a stable binding interaction. While MD simulations have been performed on various complex isoxazole (B147169) derivatives to confirm their binding stability with targets like the COX-2 enzyme or SARS-CoV-2 main protease, specific MD studies detailing the conformational landscape or receptor stability of this compound itself are not present in the reviewed literature. aub.edu.lbnih.gov

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular modeling, and specifically molecular docking, is a computational technique used to predict how a molecule (the ligand) binds to the active site of a target protein (the receptor). This method is central to computer-aided drug design. For this compound, docking studies would involve placing the molecule into the binding pocket of a known biological target and using a scoring function to estimate the binding affinity and predict the most likely binding pose.

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. Each pose is assigned a score based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The pose with the best score represents the most probable binding mode.

Studies on related isoxazole derivatives have used this approach to predict interactions with targets such as the cyclooxygenase (COX) enzymes. nih.gov For example, docking studies on phenyl-isoxazole-carboxylic acid derivatives helped identify key interactions within the COX-2 active site. nih.gov Although the isoxazole scaffold is common in medicinal chemistry, specific docking studies predicting the biological targets and binding interactions for this compound are not detailed in the available literature.

Table 3: Example of Molecular Docking Results for this compound (Note: The following table is a representative example of data that would be generated from molecular docking studies. Specific values for this compound are not available in the searched literature.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of a molecule, which can be used to validate and interpret experimental data. For this compound, these predictions are highly valuable.

Infrared (IR) and Raman Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to experimental IR and Raman spectra. The calculated spectrum helps in assigning the observed spectral peaks to specific molecular motions. For instance, the characteristic broad O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and the C=O stretch (around 1710-1760 cm⁻¹) can be predicted. pressbooks.pub Detailed computational analyses of IR and Raman spectra have been performed for the related compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid, showing good agreement between theoretical and experimental data. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. aub.edu.lb These theoretical values, when compared to experimental spectra, can confirm the proposed structure of this compound. The predicted chemical shift for the acidic proton of the carboxyl group, for example, would be expected at a characteristic downfield position (around 12 δ). pressbooks.pub

Table 4: Example of Predicted Spectroscopic Data for this compound (Note: The following table is a representative example of data that would be generated from computational spectroscopy. Specific values for this compound are not available in the searched literature.)

| Spectroscopy Type | Predicted Peak/Shift | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | ~1710 | C=O stretch (dimer) |

| IR Frequency (cm⁻¹) | ~2500-3300 (broad) | O-H stretch |

| ¹H NMR Chemical Shift (ppm) | ~12 | -COOH |

| ¹³C NMR Chemical Shift (ppm) | ~165-185 | -COOH |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modifications of 3-Methylisoxazole-4-carboxylic Acid Derivatives with Biological Activity

The core isoxazole (B147169) scaffold serves as a versatile template, and modifications to its derivatives have been shown to profoundly impact their biological profiles. SAR studies systematically alter parts of the molecule—such as substituents on the isoxazole ring or associated phenyl rings—and measure the resulting changes in activity.

Derivatives of this compound have demonstrated significant potential as immunomodulating agents, capable of either stimulating or inhibiting immune responses. The nature and position of substituents are critical determinants of this activity.

Research on a series of 5-amino-3-methylisoxazole-4-carboxylic acid amides revealed that their effects on human peripheral blood mononuclear cells (PBMC) were highly dependent on the substituents on the phenylamide moiety. nih.gov The immunological activity, including effects on lymphocyte proliferation and cytokine production, could be shifted from stimulatory to inhibitory based on the location and electronic nature of the substituent on the phenyl ring. nih.gov

Similarly, studies on hydrazide derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid found that the parent hydrazide primarily exhibited stimulatory activity on lymphocyte proliferation, whereas its thiosemicarbazide (B42300) derivatives, such as those with phenyl or 4-chlorophenyl groups, showed inhibitory activity. nih.gov These findings underscore the principle that even small modifications to the derivative structure can fundamentally alter the immunological outcome. The regulatory effects of these compounds were also noted to be more pronounced on the production of Interleukin-1β (IL-1β) than on Tumor Necrosis Factor-alpha (TNF-α). nih.gov Isoxazole derivatives, in general, are recognized for their immunoregulatory properties, with their low toxicity and high bioactivity at low doses being advantageous features. dntb.gov.ua

Table 1: Immunomodulatory Activity of 5-amino-3-methyl-4-isoxazolecarboxylic Acid Derivatives

| Compound | Modification | Primary Immunomodulatory Effect |

| 5-amino-3-methylisoxazole-4-carboxylic acid amides | Phenylamide substituents | Stimulatory or inhibitory, depending on substituent nature and position nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Unsubstituted hydrazide | Stimulatory (lymphocyte proliferation) nih.gov |

| 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide | Phenylthiosemicarbazide | Inhibitory (lymphocyte proliferation) nih.gov |

| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide | 4-chlorophenylthiosemicarbazide | Inhibitory (lymphocyte proliferation) nih.gov |

The position and chemical nature of substituents also play a crucial role in the antimicrobial and anti-inflammatory activities of isoxazole derivatives. The isoxazole moiety is a key component in various compounds tested for these properties. nih.gov

For anti-inflammatory activity, the spatial arrangement of substituents can directly influence the compound's ability to interact with its biological target. In a study of 3-(halobenzyl)isocarbostyrils, the position of the halide substituent on the benzyl (B1604629) ring was found to be critical. researchgate.net Compounds with the halide at the ortho-position showed the lowest activity, which was attributed to the potential formation of an intramolecular hydrogen bond that could block the pharmacophore site. In contrast, para-substituted compounds exhibited significantly higher anti-inflammatory activity. researchgate.net

QSAR Model Development and Validation for Activity Prediction

QSAR provides a quantitative approach to understanding SAR by creating mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby streamlining the drug discovery process.

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models generate a 3D grid around the aligned molecules and calculate steric, electrostatic, and other fields. The variation in these fields is then correlated with the observed biological activity to build a predictive model. The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques, ensuring they can reliably forecast the activity of new, unsynthesized derivatives. nih.govnih.gov

The predictive power of a QSAR model depends on the descriptors used to quantify the physicochemical properties of the molecules. These descriptors can range from simple atomic properties to complex 3D fields.

In the development of QSAR models for isoxazole derivatives, several types of parameters have been utilized:

3D Field Descriptors (CoMFA/CoMSIA): These are among the most powerful descriptors. CoMFA models use steric and electrostatic fields, while CoMSIA models add hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov For a series of isoxazole derivatives acting as FXR agonists, contour maps generated from these models showed that hydrophobicity and electronegativity at specific positions were crucial for agonistic activity. nih.gov

Topological and Constitutional Descriptors: These describe aspects like molecular weight, atom counts, and connectivity.

Quantum Chemical Descriptors: These are derived from calculations of the electronic structure of the molecule and include parameters such as atomic charges, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These descriptors help in understanding the electronic aspects of ligand-receptor interactions.

For other carboxylic acid derivatives, QSAR studies have identified properties like polarizability and mass as being highly influential in determining biological activity. nih.gov The selection of appropriate descriptors is a critical step in building a meaningful and predictive QSAR model.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response.

For derivatives related to this compound, pharmacophore models have been developed based on a set of active compounds. For instance, a pharmacophore model for COX-2 inhibitors identified key features such as two aromatic rings and a hydrogen bond acceptor. nih.gov The this compound moiety itself can be considered a bioisostere of other chemical groups. The carboxylic acid group, for example, can act as a crucial hydrogen bond acceptor or donor, a feature often highlighted in pharmacophore models. dundee.ac.uknih.gov

Ligand-based design uses the information from known active molecules to design new ones. This involves:

Identifying the Pharmacophore: Determining the key interaction points from a set of active ligands.

Virtual Screening: Using the pharmacophore model to search large chemical databases for novel scaffolds that match the required 3D arrangement of features.

Lead Optimization: Modifying a known active compound by adding, removing, or replacing functional groups to improve its fit to the pharmacophore model and enhance its activity and selectivity.

The development of a pharmacophore hypothesis for isoxazole derivatives allows researchers to understand the crucial binding features and design new compounds with a higher probability of being active. nih.gov

Biological Activity and Mechanistic Elucidation of 3 Methylisoxazole 4 Carboxylic Acid Derivatives

Immunomodulatory Properties

Derivatives of 3-methylisoxazole-4-carboxylic acid have demonstrated a range of immunomodulatory effects, influencing the behavior of key immune cells and the production of signaling molecules that orchestrate the immune response.

The proliferation of peripheral blood mononuclear cells (PBMCs), a diverse group of immune cells including T cells and B cells, is a critical event in the adaptive immune response. Certain derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been shown to influence this process. nih.gov Specifically, a series of 5-amino-3-methylisoxazole-4-carboxylic acid amides were evaluated for their effects on human PBMC cultures, revealing that their impact—whether stimulatory or inhibitory—was highly dependent on the nature and position of substituents on an associated phenyl ring. nih.gov

One derivative, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (designated MO5), was found to inhibit the proliferation of PBMCs induced by phytohemagglutinin (PHA), a potent T-cell mitogen. nih.gov This finding highlights the potential of the isoxazole (B147169) core to serve as a scaffold for compounds that suppress lymphocyte activation. nih.gov

Further context for the anti-proliferative potential of the isoxazole ring comes from the well-established immunosuppressive drug, Leflunomide. Its active metabolite, A771726 (Teriflunomide), which contains a structurally related isoxazole core, is known to block the proliferation of activated lymphocytes. nih.govnih.gov This metabolite primarily acts by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines required for the proliferation of activated T cells. nih.govyoutube.com This action effectively arrests autoimmune T-cells in the G1 phase of the cell cycle, preventing their expansion. youtube.com

| Compound/Derivative Class | Cell Type | Proliferation Effect | Associated Finding |

| 5-amino-3-methylisoxazole-4-carboxylic acid amides | Human PBMCs | Differential (Inhibitory/Stimulatory) | Effect is dependent on phenyl ring substituents. nih.gov |

| MO5 (a benzylamide derivative) | Human PBMCs | Inhibitory | Inhibited PHA-induced proliferation. nih.gov |

| Leflunomide (active metabolite A771726) | T-lymphocytes | Inhibitory | Blocks cell cycle progression by inhibiting pyrimidine (B1678525) synthesis. nih.govyoutube.com |

Cytokines are critical mediators of inflammation and immunity. Derivatives of this compound have been shown to modulate the production of key pro-inflammatory cytokines. In studies involving new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid, several compounds demonstrated a suppressive effect on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by human peripheral blood cells stimulated with lipopolysaccharide (LPS). nih.gov This suppressive action appeared to correlate with the electron-accepting nature of the amide substituent. nih.gov

The derivative MO5 also demonstrated the ability to inhibit LPS-induced TNF-α production in human whole blood cultures. nih.gov The capacity to control the output of these potent inflammatory mediators is a key aspect of the anti-inflammatory and immunomodulatory profile of these isoxazole derivatives. The inhibition of cytokines like TNF-α and IL-1β is a major therapeutic strategy for many autoimmune and inflammatory diseases. The peptide KCF18, for instance, has shown therapeutic effects in endotoxemia by simultaneously inhibiting TNF-α, IL-1β, and IL-6. mdpi.com

| Derivative Class | Cell Type | Cytokine(s) Inhibited | Inducing Agent |

| Heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid | Human Peripheral Blood Cells | TNF-α, IL-6 | LPS nih.gov |

| MO5 (a benzylamide derivative) | Human Whole Blood Culture | TNF-α | LPS nih.gov |

The biological effects of this compound derivatives are mediated through interactions with various enzymes and receptors. As previously mentioned, the active metabolite of the isoxazole-containing drug Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which is crucial for lymphocyte proliferation. nih.govyoutube.com

Other isoxazole derivatives have been found to target enzymes involved in the inflammatory cascade. For example, certain 4,5-diarylisoxazol-3-carboxylic acids can act as leukotriene synthesis inhibitors, while another derivative, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, showed significant inhibitory activity against both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). nih.gov The inhibition of COX and LOX enzymes is a well-established mechanism for reducing inflammation and pain.

Beyond enzyme inhibition, some isoxazole-4-carboxamide derivatives have been shown to modulate the activity of AMPA receptors, which are critical for nociceptive transmission, suggesting a potential role in managing chronic pain. nih.gov

| Derivative Class/Compound | Target Enzyme/Receptor | Biological Consequence |

| Leflunomide (active metabolite) | Dihydroorotate dehydrogenase (DHODH) | Inhibition of lymphocyte proliferation. nih.govyoutube.com |

| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene synthesis enzymes | Anti-inflammatory effect. nih.gov |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Lipoxygenase (LOX), Cyclooxygenase-2 (COX-2) | Anti-inflammatory effect. nih.gov |

| Isoxazole-4-carboxamide derivatives | AMPA Receptors | Modulation of nociceptive transmission. nih.gov |

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells and is a key target in cancer therapy. Research into novel synthetic isoxazole derivatives has revealed their potential as pro-apoptotic agents. A study on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found that several of these compounds could induce apoptosis in K562 leukemia cells. nih.gov Some derivatives were highly effective, inducing apoptosis in over 80% of the cells at specific concentrations. nih.gov

While the precise role of caspases was highlighted as a focus for future studies in that research, the activation of these "executioner" enzymes is a hallmark of apoptosis. nih.gov Related research on other five-membered heterocyclic rings, such as 1,2,4-oxadiazoles, has more directly demonstrated this mechanism. Certain 3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers that function through the activation of caspase-3, a key effector caspase. mdpi.com This suggests that the isoxazole scaffold and related heterocycles can be engineered to trigger caspase-dependent apoptotic pathways in cancer cells.

| Derivative Class | Cell Line | Key Finding | Implied Mechanism |

| 3,4-isoxazolediamide derivatives | K562 (Leukemia) | High levels of induced apoptosis (up to 90.60%). nih.gov | Activation of apoptosis. nih.gov |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (Leukemia) | Significant pro-apoptotic effects. nih.gov | Activation of apoptosis. nih.gov |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles (related heterocycles) | Breast and Colorectal Cancer | Apoptosis induction. | Caspase-3 activation. mdpi.com |

Anti-inflammatory Effects and Related Pathways

The anti-inflammatory properties of this compound derivatives are closely linked to their immunomodulatory activities, particularly their ability to interfere with inflammatory signaling cascades.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used in research to induce a strong inflammatory response. The activation of Toll-like receptor 4 (TLR4) by LPS triggers a signaling cascade that leads to the production of numerous inflammatory mediators. frontiersin.orgmdpi.com

Derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been shown to effectively counter this process. Studies on new heterocyclic amides of this core structure found they could suppress the LPS-induced production of TNF-α and IL-6. nih.gov Similarly, the benzylamide derivative MO5 was found to inhibit LPS-induced TNF-α production. nih.gov These findings indicate that these isoxazole derivatives can interfere with the TLR4 signaling pathway, a critical axis in the initiation of the inflammatory response. The inhibition of this pathway can prevent the downstream production of key inflammatory molecules that contribute to the pathology of various inflammatory diseases. nih.govfrontiersin.org

Antimicrobial Activity and Potential Targets

Derivatives of this compound have been identified as possessing potent antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Research into urea (B33335) and thiourea (B124793) derivatives of 5-phenylisoxazole-3-carboxylic acid methyl ester, a related isoxazole structure, has yielded compounds with significant activity against both drug-susceptible and drug-resistant Mtb strains.

In one study, a series of urea and thiourea derivatives were synthesized and evaluated for their in vitro antitubercular activity. The urea derivatives were generally found to be more potent than their thiourea counterparts. Compounds featuring halogen substituents on the phenyl ring demonstrated the most potent anti-TB activity. For instance, the 3,4-dichlorophenyl urea derivative exhibited an optimal potency with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against the Mtb H37Rv strain. nih.gov The study suggested that non-polar groups at the meta or para positions of the phenyl ring were favorable for activity. nih.gov These compounds were also tested against Vero cells to assess cytotoxicity, indicating they were devoid of significant toxicity at active concentrations. nih.gov

Below is a table summarizing the antitubercular activity of selected urea derivatives from the study.

Table 1: Antitubercular Activity of Selected Isoxazole Urea Derivatives against M. tuberculosis H37Rv

| Compound | Substituent | MIC (µg/mL) |

|---|---|---|

| 4a | 4-Fluorophenyl | 1 |

| 4d | 4-Chlorophenyl | 1 |

| 4e | 4-Bromophenyl | 1 |

| 4j | 3-Chlorophenyl | 1 |

| 4t | 3,4-Dichlorophenyl | 0.25 |

| 4u | 3-Chloro-4-fluorophenyl | 0.5 |

Data sourced from a study on isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives. nih.gov

The broader class of isoxazole-containing compounds has also been recognized for general antibacterial and antifungal properties, contributing to the continued interest in this heterocyclic moiety for developing new antimicrobial agents. nih.gov

Anti-proliferative and Potential Anticancer Activity

The isoxazole scaffold is a key component in several compounds investigated for anticancer activity. Derivatives of this compound, particularly carboxamides, have shown significant anti-proliferative effects against various cancer cell lines.

A well-known derivative is Teriflunomide, the active metabolite of the anti-inflammatory drug Leflunomide. Teriflunomide, which has a core structure of N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to cell cycle arrest, cytostasis, and apoptosis in cancer cells, which have a high demand for nucleotides. nih.gov Studies have demonstrated its anti-tumor activity against non-small cell lung cancer (NSCLC) and prostate cancer cells. nih.govresearchgate.net In NSCLC, Teriflunomide was found to arrest the cell cycle at the G0/G1 phase, induce apoptosis, and suppress cell motility, with these effects also confirmed in a mouse xenograft model. researchgate.net

More recent research has focused on synthesizing novel amide derivatives. A study on N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides revealed compounds with cytotoxic effects against several cancer cell lines. nih.gov Compounds 2d and 2e from this series showed the most significant activity against the Hep3B (hepatocellular carcinoma) cell line. nih.gov Compound 2d was also the most potent against HeLa (cervical cancer) cells. nih.gov

Table 2: Cytotoxic Activity (IC₅₀, µg/mL) of Selected 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

| Compound | Aniline Derivative | MCF-7 (Breast) | HeLa (Cervical) | Hep3B (Liver) |

|---|---|---|---|---|

| 2a | 4-(tert-butyl)aniline | >100 | 39.80 | >100 |

| 2d | 4-phenoxyaniline | 63.10 | 18.62 | 23.44 |

| 2e | 4-(4-chlorophenoxy)aniline | 70.79 | 50.11 | 22.38 |

Data sourced from a study on novel isoxazole-amide analogues. nih.gov

Another study synthesized a series of isoxazole-carboxamide derivatives and evaluated them for antiproliferative activity. One compound, MYM4 , displayed significant effects against CaCo-2 (colorectal), Hep3B, and HeLa cancer cells, with IC₅₀ values of 10.22, 4.84, and 1.57 μM, respectively. nih.gov This activity was found to be comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Importantly, this compound showed much lower cytotoxicity against normal cell lines, indicating a favorable selectivity profile. nih.gov The mechanism of action for MYM4 was investigated, revealing it could inhibit COX enzymes, induce apoptosis, and suppress cancer cell colonization. The study also noted that the induction of Reactive Oxygen Species (ROS) could be a key mechanism behind its cytotoxic effect. nih.gov

Table 3: Antiproliferative Activity (IC₅₀, µM) of Compound MYM4

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| CaCo-2 | Colorectal | 10.22 |

| Hep3B | Liver | 4.84 |

| HeLa | Cervical | 1.57 |

Data sourced from a study on isoxazole analogs as COX inhibitors and anticancer agents. nih.gov

These findings underscore the potential of the this compound scaffold in developing novel and selective anticancer agents through various mechanisms of action, including enzyme inhibition and the induction of apoptosis. nih.gov

Investigation of Bioactivity in α/β-Mixed Peptides Incorporating 5-Amino-3-Methylisoxazole-4-carboxylic Acid

The incorporation of unnatural amino acids into peptides is a key strategy for creating peptidomimetics with enhanced therapeutic properties. 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) has been identified as a novel, unnatural β-amino acid for this purpose. nih.govresearchgate.net As a β-amino acid, the amino group is positioned on the carbon atom beta to the carboxyl group, a structural feature that can confer resistance to proteolytic degradation. nih.gov

Research has successfully demonstrated the feasibility of incorporating AMIA into peptide chains using solid-phase peptide synthesis. nih.gov Studies have shown that unblocked AMIA can be effectively coupled to the N-terminal α-amino acid of a resin-bound peptide, creating novel α/β-mixed peptide hybrids. researchgate.net This development is significant because the therapeutic use of natural peptides is often limited by their poor stability against proteolysis in the body. nih.gov By introducing β-amino acids like AMIA, the resulting α/β-mixed peptides are expected to be more stable both in vitro and in vivo.

The successful synthesis of these hybrid peptides opens new possibilities for developing a class of bioactive molecules with potential therapeutic applications. nih.gov While the initial research has focused on establishing the synthetic methodology, the resulting peptidomimetics are prime candidates for screening for a wide range of biological activities, building on the known therapeutic potential of both peptides and the isoxazole scaffold. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry

3-Methylisoxazole-4-carboxylic Acid as a Versatile Synthetic Intermediate

This compound is a pivotal intermediate in the field of organic synthesis, primarily owing to the reactive nature of its isoxazole (B147169) ring and the versatility of the carboxylic acid group. The isoxazole moiety, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a stable scaffold that can be strategically manipulated. The inherent properties of this ring system, including its susceptibility to ring-opening reactions under specific reductive or basic conditions, allow it to serve as a masked precursor for various difunctionalized compounds. This reactivity makes it an invaluable tool for synthetic chemists.

One of the most significant applications of this compound derivatives is in the synthesis of semi-synthetic penicillins. Specifically, a derivative, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is a key precursor in the industrial production of Dicloxacillin. google.comgoogle.com Dicloxacillin is a narrow-spectrum β-lactam antibiotic effective against β-lactamase-producing bacteria like Staphylococcus aureus. nih.gov

The synthesis involves the conversion of the carboxylic acid group of the isoxazole derivative into an acyl chloride. google.com This activated acyl chloride is then coupled with 6-aminopenicillanic acid (6-APA), the core structural component of penicillin, to form the final antibiotic, Dicloxacillin. google.comgoogle.com This process highlights the crucial role of the isoxazole scaffold in conferring stability and the desired biological activity to the penicillin molecule.

Table 1: Key Intermediates in the Synthesis of Isoxazolyl Penicillins

| Isoxazole Precursor | Corresponding Penicillin |

| 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | Dicloxacillin |

| 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Cloxacillin |

| 3-phenyl-5-methylisoxazole-4-carboxylic acid | Oxacillin (B1211168) |

This table illustrates how different substituted 3-phenyl-5-methylisoxazole-4-carboxylic acid derivatives serve as precursors for various commercially important synthetic penicillins.

The isoxazole ring of this compound is a versatile building block for the construction of more complex heterocyclic systems. benthamdirect.comresearchgate.net The stability of the isoxazole ring allows for various chemical modifications at different positions, while its ability to undergo ring-opening reactions provides access to linear difunctional compounds that can be recyclized to form other heterocyclic structures. benthamdirect.com This dual reactivity makes isoxazoles, including this compound, valuable synthons in organic synthesis. benthamdirect.com The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and regioselective functionalization, has further expanded the utility of isoxazole derivatives in creating a wide array of complex molecules. nih.govresearchgate.net

Role in Drug Discovery and Development

The isoxazole scaffold is a prominent feature in many biologically active compounds, and this compound serves as a key starting material for the exploration of new therapeutic agents. nih.govijpca.orgrsc.org The isoxazole ring is considered a "bioisostere" of the carboxylic acid functional group, meaning it can mimic its biological activity while offering advantages in terms of metabolic stability and pharmacokinetic properties. nih.gov

The isoxazole nucleus is present in a wide range of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govijpca.org The rigid, planar structure of the isoxazole ring provides a well-defined orientation for substituents, which is crucial for specific interactions with biological targets. frontiersin.org By modifying the substituents on the isoxazole ring derived from this compound, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its potency and selectivity. researchgate.net The development of efficient synthetic methodologies has facilitated the creation of large libraries of isoxazole derivatives for high-throughput screening in drug discovery programs. researchgate.net

Recent research has highlighted the potential of isoxazole derivatives as unnatural amino acid scaffolds in solid-phase peptide synthesis (SPPS). nih.govnih.govmdpi.com While the direct application of this compound is an area of ongoing research, the closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been successfully incorporated into peptide chains. nih.govmdpi.com This bifunctional molecule, possessing both an amino and a carboxylic acid group, acts as a β-amino acid mimic. nih.govmdpi.com The incorporation of such unnatural amino acids can lead to peptidomimetics with enhanced stability against enzymatic degradation, a common limitation of natural peptide therapeutics. nih.gov The principles demonstrated with AMIA suggest that derivatives of this compound could also be functionalized to create novel building blocks for SPPS, opening new avenues for the development of peptide-based drugs. chemrxiv.orgnih.gov

Utility in Agrochemical and Catalyst Development

The application of isoxazole derivatives extends beyond pharmaceuticals into the agrochemical sector. researchgate.netnbinno.com The isoxazole ring is a key component in a number of commercial herbicides and pesticides. arcjournals.orgmdpi.com The structural features of isoxazoles allow for the design of molecules that can selectively interact with biological targets in pests and weeds, leading to the development of effective crop protection agents. nbinno.com this compound, as a versatile intermediate, provides a platform for the synthesis of new agrochemicals with potentially novel modes of action. nbinno.com

In the realm of catalysis, while specific examples of this compound acting as a catalyst are not extensively documented, the broader class of isoxazole compounds has been employed in various synthetic transformations. Their ability to coordinate with metal centers and influence the stereochemical outcome of reactions makes them potential candidates for ligand development in asymmetric catalysis. The reactivity of the isoxazole ring itself can also be harnessed in catalytic cycles.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets for 3-Methylisoxazole-4-carboxylic Acid Derivatives

While derivatives of isoxazole (B147169) carboxylic acids have established roles, ongoing research seeks to identify and validate novel biological targets, expanding their therapeutic potential. The versatility of the isoxazole core allows for the generation of large libraries of derivatives, which can be screened against a wide array of biological targets to uncover new pharmacological activities.

Key research frontiers include:

Neurological Disorders: Building on the finding that certain isoxazole derivatives act as acetylcholinesterase (AChE) inhibitors, there is a growing interest in exploring their potential for treating Alzheimer's disease and other neurodegenerative conditions nih.gov. Furthermore, a derivative, 3,5-dimethyl-isoxazole-4-carboxylic acid amide, has been identified as a histamine H(3) receptor antagonist, showing potential as an antidepressant agent, which opens avenues for developing novel CNS-active compounds nih.gov.

Oncology: The anti-proliferative activity of various isoxazole-containing compounds suggests that their derivatives could be developed as anticancer agents nih.gov. Future work will likely focus on identifying specific kinase targets, such as Aurora kinases, or other proteins involved in cell cycle regulation and oncogenesis mdpi.com.

Infectious Diseases: There is significant potential in developing new anti-infective agents. Research has already demonstrated that isoxazole derivatives can be effective against Mycobacterium tuberculosis, including drug-resistant strains nih.gov. One promising strategy involves targeting essential bacterial enzymes like salicylate synthase (MbtI), which are absent in humans mdpi.com. This targeted approach could lead to potent and selective antibacterial agents.

The table below summarizes representative biological targets for isoxazole derivatives, indicating potential areas for future exploration with the this compound scaffold.

| Drug Target Class | Specific Target Example | Potential Therapeutic Area |

| Receptors | Histamine H(3) Receptor | Depression, Neurological Disorders |

| Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Enzymes | Kinases (e.g., Aurora A) | Cancer |

| Bacterial Enzymes | Salicylate Synthase (MbtI) | Tuberculosis |

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of this compound and its derivatives is continuously evolving. While traditional methods like 1,3-dipolar cycloaddition remain fundamental, the focus is shifting towards more advanced, efficient, and selective synthetic strategies nih.govorgsyn.org.

Future developments are expected in several areas:

Process Optimization and Green Chemistry: Efforts are being made to refine existing synthetic routes to improve yields, reduce the formation of isomeric impurities, and minimize waste google.com. This includes the use of safer solvents and reagents, and optimizing reaction conditions to reduce energy consumption. For example, improved processes have been developed that eliminate the need for distillation of the intermediate isoxazole ester, leading to a more streamlined and higher-quality synthesis google.com.

Flow Chemistry: The application of continuous flow technology can offer significant advantages over batch processing, including enhanced safety, better reaction control, and easier scalability. This is particularly relevant for the industrial production of active pharmaceutical ingredients derived from this scaffold.

Solid-Phase Synthesis: The use of solid-phase synthesis techniques, as demonstrated with the related 5-amino-3-methyl-isoxazole-4-carboxylic acid, allows for the rapid generation of peptide hybrids and other complex molecules nih.gov. Applying these methods, potentially augmented by techniques like ultrasonic agitation, can accelerate the discovery of new derivatives with desirable properties nih.gov.

Catalysis: The exploration of novel catalysts, including organocatalysts and metal catalysts, could lead to more efficient and stereoselective syntheses of complex derivatives, particularly those with chiral centers.

Integration of Artificial Intelligence and Machine Learning in Rational Design of Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and these technologies are increasingly being applied to the design of novel isoxazole derivatives nih.govijettjournal.org. By analyzing vast datasets, AI/ML algorithms can identify promising molecular candidates more quickly and cost-effectively than traditional methods.

Key applications in the context of this compound include:

De Novo Design: AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties from the ground up crimsonpublishers.com. Using the this compound scaffold as a starting point, these tools can generate novel derivatives optimized for binding to a specific biological target nih.govcrimsonpublishers.com.

Virtual Screening and Docking: High-throughput virtual screening, powered by ML, can rapidly screen vast virtual libraries of compounds to predict their binding affinity to target proteins nih.gov. This allows researchers to prioritize which derivatives of this compound should be synthesized and tested in the lab.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds crimsonpublishers.com. This early-stage prediction helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues, reducing the failure rate in later stages of drug development.

The integration of these computational tools is creating a powerful new paradigm for the rational design of drugs, accelerating the journey from initial concept to clinical candidate wiley.com.

Investigation of Pharmacokinetic and Pharmacodynamic Profiles in Advanced Research Models

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of new chemical entities is crucial for their development as therapeutic agents. For derivatives of this compound, research is moving beyond basic in vitro assays and simple animal models towards more sophisticated and predictive research models.

Future research will likely involve: